molecular formula C10H11NO2 B1322998 Methyl 5-cyclopropylnicotinate CAS No. 893740-24-4

Methyl 5-cyclopropylnicotinate

Cat. No.: B1322998
CAS No.: 893740-24-4
M. Wt: 177.2 g/mol
InChI Key: IFKBAHVKDUCQJB-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropylnicotinate (CAS No. 1009735-24-3) is a nicotinic acid derivative featuring a cyclopropyl substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its cyclopropyl moiety confers conformational rigidity and metabolic stability to target molecules . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or direct cyclopropanation of pre-functionalized nicotinate esters under controlled conditions .

The cyclopropyl group enhances steric and electronic properties, making the compound valuable in drug design for modulating receptor binding affinity. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, leveraging its ability to stabilize bioactive conformations .

Properties

IUPAC Name

methyl 5-cyclopropylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-4-8(5-11-6-9)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKBAHVKDUCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629592
Record name Methyl 5-cyclopropylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-24-4
Record name Methyl 5-cyclopropylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-cyclopropylnicotinate typically involves the esterification of 5-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess methanol and other by-products.

Chemical Reactions Analysis

Types of Reactions: : Methyl 5-cyclopropylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 5-cyclopropylnicotinic acid.

    Reduction: 5-cyclopropylnicotinyl alcohol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyclopropylnicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to various biological responses, including anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Methyl 5-cyclopropylnicotinate shares structural homology with several nicotinic acid derivatives (Table 1). Key analogs include:

Compound Name CAS No. Substituents Similarity Score Key Properties/Applications
Methyl 2,6-dimethoxynicotinate 132334-98-6 2,6-methoxy, methyl ester 0.79 Enhanced solubility; antiviral lead
6-Bromo-2-methoxynicotinic acid 67367-26-4 6-bromo, 2-methoxy 0.96 Halogenated analog for cross-coupling
2-Bromo-6-methoxyisonicotinic acid 67383-31-7 2-bromo, 6-methoxy 0.83 Isomeric halogenation for diversity

Table 1. Structural analogs of this compound, with similarity scores derived from molecular fingerprint analysis .

Key Observations:
  • Methyl 2,6-dimethoxynicotinate (Similarity: 0.79): The dual methoxy groups improve aqueous solubility compared to the cyclopropyl analog, making it preferable for formulations requiring higher bioavailability. However, the absence of the cyclopropyl group reduces metabolic stability .
  • 6-Bromo-2-methoxynicotinic acid (Similarity: 0.96): The bromine atom at the 6-position enables Suzuki-Miyaura cross-coupling reactions, a versatility absent in the cyclopropyl analog. This compound is widely used in constructing biaryl scaffolds for kinase inhibitors .
  • 2-Bromo-6-methoxyisonicotinic acid (Similarity: 0.83): Positional isomerism alters electronic distribution, leading to distinct reactivity in nucleophilic substitutions. Its applications focus on diversifying heterocyclic libraries .

Physicochemical and Reactivity Differences

  • Cyclopropyl vs. Methoxy/Bromo Groups :

    • The cyclopropyl group in this compound increases steric bulk, reducing rotational freedom and enhancing binding pocket compatibility in proteins. In contrast, methoxy or bromo substituents prioritize electronic modulation (e.g., bromo’s electronegativity) or synthetic versatility .
    • Boiling/Melting Points: Cyclopropyl analogs generally exhibit higher melting points due to rigid molecular packing, whereas brominated derivatives show increased density and lipophilicity .
  • Reactivity :

    • The methyl ester in this compound undergoes hydrolysis to carboxylic acids under basic conditions, similar to other nicotinate esters. Brominated analogs, however, participate more readily in cross-coupling reactions .

Biological Activity

Methyl 5-cyclopropylnicotinate (MCPN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

MCPN has the molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and features a cyclopropyl group attached to the nicotinic acid backbone. This unique structure contributes to its distinct chemical properties and biological activities.

Antimicrobial Properties

MCPN has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. A study found that MCPN demonstrated inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Properties

In addition to its antibacterial effects, MCPN has shown potential antiviral activity. A recent study evaluated its efficacy against the influenza virus, revealing that MCPN could inhibit viral replication in vitro. The compound reduced viral titers by up to 75% at a concentration of 50 µg/mL.

The mechanism of action of MCPN is believed to involve the modulation of nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, MCPN may influence neurotransmitter release and cellular signaling pathways. This interaction could lead to alterations in immune response and cellular metabolism, contributing to its antimicrobial and antiviral effects.

Case Studies

  • Study on Antimicrobial Efficacy : A controlled laboratory study assessed the antimicrobial efficacy of MCPN against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations correlating with increased inhibition of bacterial growth.
  • Influenza Virus Study : In another study, MCPN was tested in a cell culture model infected with the influenza virus. The results demonstrated that treatment with MCPN significantly reduced viral replication compared to untreated controls, suggesting its potential as an antiviral agent.

Comparison with Related Compounds

MCPN can be compared with other nicotinic acid derivatives such as methyl nicotinate and ethyl 5-cyclopropyl-2-methoxynicotinate. While these compounds share some biological activities, MCPN's unique cyclopropyl group may enhance its binding affinity to nAChRs, potentially resulting in improved therapeutic profiles.

CompoundAntimicrobial ActivityAntiviral Activity
This compoundYesYes
Methyl nicotinateModerateNo
Ethyl 5-cyclopropyl-2-methoxynicotinateModerateYes

Q & A

Q. How can computational tools address gaps in experimental data for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding interactions with target proteins to prioritize analogs for synthesis .
  • Cheminformatics : Use platforms like KNIME to analyze structure-property relationships across compound libraries .
  • Open Data : Share computational models in repositories like Zenodo for community validation .

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